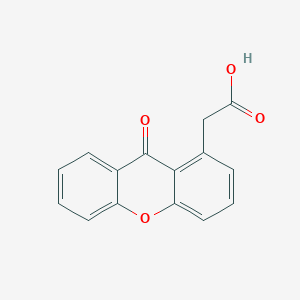

9H-Xanthene-1-acetic acid, 9-oxo-

Description

Significance of the Xanthone (B1684191) Scaffold as a Privileged Structure in Chemical Research

The xanthone scaffold is widely regarded as a "privileged structure" in medicinal chemistry. ucsf.edumdpi.com This term denotes a molecular framework that is able to bind to multiple, diverse biological targets, thus exhibiting a broad spectrum of biological activities. ucsf.edu The versatility of the xanthone structure allows for chemical modifications at various positions, enabling the creation of large libraries of derivatives for structure-activity relationship (SAR) studies. researchgate.net

The inherent properties of the xanthone nucleus have led to its association with a wide array of pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, and antioxidant activities. ucsf.edunih.gov Natural xanthones are found in various plants and microorganisms, while synthetic derivatives have been developed to explore and enhance these biological properties. mdpi.comresearchgate.netspringernature.com The ability to introduce different functional groups onto the dibenzo-γ-pyrone backbone allows researchers to fine-tune the molecule's properties for specific therapeutic targets. ucsf.edu

Historical Context of Carboxyxanthone Investigations

The synthesis of xanthone derivatives has been a subject of chemical investigation for over a century. One of the earliest methods was introduced by Michael and Kostanecki, which involved the distillation of a phenol (B47542) with an O-hydroxybenzoic acid and acetic anhydride. mdpi.com Over the years, numerous other synthetic routes have been developed to produce xanthones with higher yields and under less harsh experimental conditions. mdpi.com

The investigation into carboxyxanthones, specifically those with an acetic acid side chain like 9-oxo-9H-xanthene-4-acetic acid (XAA), gained significant momentum in the late 20th century. mdpi.comnih.gov These compounds were explored for their potential as antitumor agents, drawing comparisons to earlier compounds like flavone-8-acetic acid (FAA). nih.gov Research in this area has focused on understanding the structure-activity relationships, particularly the role of the carboxylic acid group and its position on the xanthone ring system. nih.govnih.gov For instance, the synthesis of 9-oxo-9H-xanthene-2-carboxylic acid was first reported in 1925, with several other synthetic strategies being described in the subsequent decades. mdpi.com

Classification and Structural Diversity within 9-Oxo-9H-Xanthene Acetic Acid Derivatives

The structural diversity of 9-oxo-9H-xanthene acetic acid derivatives is primarily achieved through two main strategies: altering the position of the acetic acid side chain on the xanthone nucleus and introducing various substituents onto the aromatic rings.

The position of the acetic acid group on the xanthen-9-one scaffold is critical to the molecule's properties. Several positional isomers have been synthesized and studied, including those where the acetic acid moiety is attached at the 1-, 2-, or 4-position.

9-Oxo-9H-xanthene-1-acetic acid: This is the primary subject of this article.

9-Oxo-9H-xanthene-2-acetic acid: This isomer has the acetic acid group at the 2-position of the xanthone core. nih.gov

9-Oxo-9H-xanthene-4-acetic acid (XAA): This isomer has been extensively studied for its biological activities. nih.gov Research has shown that the precise geometric placement of the carboxylic acid group in relation to the xanthenone chromophore is crucial for its activity. nih.gov

Table 1: Positional Isomers of 9-Oxo-9H-Xanthene Acetic Acid

| Compound Name | Molecular Formula | CAS Number |

|---|---|---|

| 9-Oxo-9H-xanthene-1-acetic acid | C15H10O4 | 51584-72-6 epa.gov |

| 9-Oxo-9H-xanthene-2-acetic acid | C15H10O4 | 30087-31-1 nih.gov |

| 9-Oxo-9H-xanthene-4-acetic acid | C15H10O4 | 57237-97-5 |

Further diversity is generated by adding substituents to the aromatic rings of the xanthone structure. These modifications can significantly influence the molecule's electronic properties and biological activity. For example, research on analogues of 9-oxo-9H-xanthene-4-acetic acid (XAA) has shown that electronic modifications to the nucleus often lead to a decrease or loss of activity, indicating very specific structural requirements. nih.gov

Examples of substituted analogues include:

5,6-dimethyl-9-oxo-9H-xanthene-4-acetic acid (DMXAA or Vadimezan): This well-known analogue has two methyl groups on the xanthone core and has been the subject of numerous studies. molport.comnih.govfrontiersin.orgunimelb.edu.au

2-((9-oxo-9H-xanthen-3-yl)oxy)acetic acid: In this analogue, the acetic acid group is linked via an ether bond at the 3-position.

Thioxanthone Analogues: Replacing the oxygen atom in the central ring with a sulfur atom creates thioxanthenes, a related class of compounds with their own unique set of properties and research interest. researchgate.netbldpharm.comnih.govacs.org

These substitutions and structural variations allow for the creation of a vast chemical space for researchers to explore in the quest for new compounds with specific and enhanced functionalities.

Structure

2D Structure

3D Structure

Properties

CAS No. |

59292-04-5 |

|---|---|

Molecular Formula |

C15H10O4 |

Molecular Weight |

254.24 g/mol |

IUPAC Name |

2-(9-oxoxanthen-1-yl)acetic acid |

InChI |

InChI=1S/C15H10O4/c16-13(17)8-9-4-3-7-12-14(9)15(18)10-5-1-2-6-11(10)19-12/h1-7H,8H2,(H,16,17) |

InChI Key |

RBRKQSDAFTVFQD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(C=CC=C3O2)CC(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes for 9H-Xanthene-1-acetic acid, 9-oxo- and Analogues

The formation of the 9-oxo-9H-xanthene (xanthone) skeleton is a critical step in the synthesis of the target compound. This can be achieved through several reliable pathways, often involving the strategic formation of an ether linkage followed by ring closure, or the direct coupling of precursor molecules.

Coupling reactions are a cornerstone in the synthesis of carboxyxanthone derivatives. These reactions typically involve the joining of a xanthone (B1684191) moiety with a component that will form the acetic acid side chain.

The synthesis of carboxyxanthone derivatives often employs modern coupling reagents to facilitate the formation of amide or ester bonds under mild conditions. Reagents such as COMU (1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) and TBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) are utilized for their efficiency in these transformations.

In the context of Ullmann-type couplings, catalytic systems often revolve around copper. For instance, a variation of the Ullmann reaction for forming N-styrylimidazole uses a combination of copper iodide and L-proline as a catalyst. wikipedia.org The use of ionic liquids, such as 1-butyl-3-methylimidazolium tetrafluoroborate, can serve as the reaction medium in such coupling reactions. wikipedia.org

Table 1: Key Reagents and Catalytic Systems in Xanthone Synthesis

| Reagent/Catalyst | Type | Application | Source(s) |

|---|---|---|---|

| COMU | Coupling Reagent | Synthesis of carboxyxanthone derivatives. | |

| TBTU | Coupling Reagent | Synthesis of carboxyxanthone derivatives. | |

| Copper Iodide (CuI) | Catalyst | Ullmann-type coupling reactions. | wikipedia.orgnih.gov |

| L-Proline | Ligand/Co-catalyst | Ullmann-type coupling reactions. | wikipedia.org |

The success of xanthone synthesis is highly dependent on the reaction conditions. Anhydrous conditions are often crucial, particularly when using moisture-sensitive coupling reagents like COMU and TBTU. Purification of the final product typically involves techniques like column chromatography.

For the one-step synthesis of the xanthone core via the coupling of arynes and substituted benzoates, optimization studies have identified key parameters. The choice of solvent is critical, with tetrahydrofuran (THF) being found to be superior to others like MeNO2, leading to higher selectivity and yield. nih.gov Temperature also plays a significant role; a reaction temperature of 65 °C was found to be optimal for this specific transformation, with higher (90 °C) or lower (50 °C) temperatures reducing the yield of the desired xanthone product. nih.gov The amount of fluoride (B91410) source, such as cesium fluoride (CsF) , is another parameter that has been optimized, with 4 equivalents yielding the best results in the described system. nih.gov

A specific synthesis of a 9-oxo-9H-xanthene-3-yloxyacetic acid analogue involves reacting 3-hydroxy-4-methyl-9-oxo-9H-xanthene with ethyl bromoacetate (B1195939) in the presence of potassium carbonate in DMF at 60°-70° C. This is followed by hydrolysis of the ester using sodium hydroxide (B78521) and water at 90°-100° C. prepchem.com

Table 2: Optimized Reaction Conditions for Xanthone Synthesis

| Parameter | Optimal Condition | Effect | Source(s) |

|---|---|---|---|

| Solvent | Tetrahydrofuran (THF) | High selectivity, 75% yield of xanthone. | nih.gov |

| Temperature | 65 °C | Optimal yield; higher or lower temperatures reduce yield. | nih.gov |

| Fluoride Source | 4 equivalents of CsF | "Optimal" for the one-step synthesis. | nih.gov |

The Ullmann reaction, a copper-catalyzed coupling of two aryl halides, is a classic method for forming aryl-aryl bonds and can be adapted for the synthesis of the xanthone core. wikipedia.orgorganic-chemistry.orgsci-hub.se This reaction type is particularly relevant for creating the diaryl ether linkage that is a precursor to the xanthone tricycle. The traditional Ullmann reaction often requires high temperatures (around 200 °C) and an excess of copper. organic-chemistry.org

Modern advancements have led to "Ullmann-type" reactions, which include copper-catalyzed nucleophilic aromatic substitution between aryl halides and various nucleophiles, such as phenoxides, to form diaryl ethers. organic-chemistry.org These reactions can often be performed under milder conditions than the classic Ullmann condensation. nih.gov The synthesis of carboxyxanthones can utilize this strategy, for example, by coupling an o-halobenzoic acid derivative with a phenol (B47542) derivative. Hurtley reported the coupling of o-bromobenzoic acid with malonates in the presence of catalytic copper-bronze or copper acetate (B1210297). nih.gov While often plagued by harsh conditions and high catalyst loading, the Ullmann reaction remains a fundamental tool in forming the C-O bond essential for the subsequent cyclization to the xanthone core. nih.gov

The formation of the central pyrone ring of the xanthone structure is frequently accomplished through a cyclization reaction. Intramolecular electrophilic cyclization is a key strategy. In a reaction that proceeds through an aryne intermediate, a key carbanion is generated which can then undergo an intramolecular electrophilic cyclization to yield the xanthone structure. nih.gov This cyclization competes with a proton abstraction process, and reaction conditions are optimized to favor the desired cyclization pathway. nih.gov

Another powerful method is the intramolecular Friedel-Crafts reaction. New xanthene derivatives have been synthesized via an intramolecular Friedel-Crafts alkylation of alkene precursors, catalyzed by trifluoroacetic acid (TFA) at room temperature. beilstein-journals.org Eaton's reagent is also employed for the cyclodehydration of acid derivatives to form the xanthone ring system. researchgate.net

Furthermore, 9-oxo-9H-xanthene structures can be prepared through aromatic nucleophilic substitution followed by an intramolecular acylation step. researchgate.net This approach involves reacting nitro- or chlorophthalimides with the dianions of salicylic (B10762653) acid, which then cyclize to form the target dicarboximide derivatives. researchgate.net

Oxidation is a crucial step in synthesizing the title compound, both for forming the 9-oxo group on the xanthene core and potentially for elaborating the acetic acid side chain. The oxidation of a 9H-xanthene precursor to the corresponding 9-oxo-9H-xanthene (xanthone) is a common transformation. This can be achieved using photocatalytic methods with visible light and molecular oxygen in the presence of an organic dye photocatalyst. mdpi.com

For the synthesis of the acetic acid moiety, or related structures, standard oxidation protocols are employed. For instance, in the synthesis of the related 9-oxo-2(E)-decenoic acid, a primary alcohol was oxidized to an aldehyde using Pyridinium chlorochromate (PCC). ias.ac.invanderbilt.edu Generally, primary alcohols can be oxidized to carboxylic acids using stronger oxidizing agents or specific conditions. vanderbilt.edu Reagents like Collins reagent (CrO3•2pyridine) or Pyridinium Dichromate (PDC) in DMF can convert primary alcohols to aldehydes or carboxylic acids, respectively. vanderbilt.edu These established oxidation methods are applicable for the final steps in the synthesis of 9H-xanthene-1-acetic acid, 9-oxo-.

Oxidation Reactions in 9-Oxo-9H-Xanthene Acetic Acid Synthesis

Functional Group Interconversions and Derivatization Strategies

The carboxylic acid group of 9-oxo-9H-xanthene-1-acetic acid can be readily converted to its corresponding esters. The methyl ester of 9-oxo-9H-xanthene-1-carboxylic acid has been reported. alfa-chemistry.com Esterification can be achieved through standard methods, such as reaction with an alcohol in the presence of an acid catalyst.

Conversely, the hydrolysis of these esters back to the carboxylic acid is a fundamental transformation. This is typically accomplished by treating the ester with a base, such as sodium hydroxide, followed by acidification. researchgate.net The direct conversion of aldehydes to esters using Oxone® in an alcoholic solvent also represents a viable synthetic route to the ester derivatives. mdma.chnih.govorganic-chemistry.org

Alkylation reactions on the 9-oxo-9H-xanthene acetic acid scaffold can occur at several positions. The carboxylic acid can be converted to an enolate and then alkylated at the α-position of the acetic acid moiety. Additionally, alkylation can occur on the xanthene ring, depending on the reaction conditions and the directing effects of the existing substituents. Intramolecular Friedel–Crafts alkylation has been utilized in the synthesis of xanthene derivatives, highlighting the reactivity of the aromatic rings toward alkylation. researchgate.netacs.org

The carboxylic acid group of 9-oxo-9H-xanthene-1-acetic acid can be activated and undergo nucleophilic substitution to form amides and other derivatives. For instance, 9H-xanthene-9-carboxylic acid has been converted to various amides. nih.gov

The xanthene core itself can also participate in nucleophilic substitution reactions, particularly when activated by electron-withdrawing groups. For example, nitro groups on the xanthene ring can be readily displaced by various nucleophiles, including O- and S-nucleophiles, halides, and azide (B81097) ions. researchgate.net This allows for the introduction of a wide range of functional groups onto the aromatic backbone. researchgate.net

Amidation Reactions (e.g., Amino Acid Conjugation via COMU-mediated methods)

Amidation reactions represent a significant pathway for the functionalization of 9H-Xanthene-1-acetic acid, 9-oxo-. The conjugation of this xanthene derivative with amino acids can lead to novel molecules with potentially enhanced biological activities. One effective method for achieving this is through the use of modern coupling reagents like (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate (B91526) (COMU).

COMU has emerged as a superior coupling reagent for amide bond formation, particularly in peptide synthesis, due to its high efficiency and the generation of easily removable by-products. In the context of 9H-Xanthene-1-acetic acid, 9-oxo-, the carboxylic acid moiety can be activated by COMU to form a highly reactive intermediate. This intermediate then readily reacts with the amino group of an amino acid to form a stable amide bond.

The general reaction scheme involves the dissolution of 9H-Xanthene-1-acetic acid, 9-oxo-, an amino acid ester, and COMU in a suitable aprotic solvent, such as dimethylformamide (DMF) or dichloromethane (B109758) (DCM). A mild organic base, typically diisopropylethylamine (DIPEA), is added to facilitate the reaction. The reaction mixture is usually stirred at room temperature for a few hours to ensure complete conversion.

The versatility of this method allows for the conjugation with a wide array of amino acids, including those with various side chains, thus enabling the creation of a diverse library of xanthene-amino acid conjugates. These conjugates are of interest for their potential as pharmacological tools. For instance, derivatives of 9H-xanthene-9-carboxylic acid have been explored as potent, orally available mGlu1 receptor enhancers. nih.gov

A representative table of reactants and products is provided below:

| Xanthene Derivative | Amino Acid Ester | Coupling Reagent | Base | Product |

| 9H-Xanthene-1-acetic acid, 9-oxo- | Glycine methyl ester | COMU | DIPEA | Methyl 2-(2-(9-oxo-9H-xanthen-1-yl)acetamido)acetate |

| 9H-Xanthene-1-acetic acid, 9-oxo- | L-Alanine ethyl ester | COMU | DIPEA | Ethyl 2-(2-(9-oxo-9H-xanthen-1-yl)acetamido)propanoate |

| 9H-Xanthene-1-acetic acid, 9-oxo- | L-Leucine methyl ester | COMU | DIPEA | Methyl 2-(2-(9-oxo-9H-xanthen-1-yl)acetamido)-4-methylpentanoate |

O-Demethylation Reactions of Methoxy-substituted Analogues

The O-demethylation of methoxy-substituted analogues of 9H-Xanthene-1-acetic acid, 9-oxo- is a critical transformation for the synthesis of corresponding hydroxy derivatives. These hydroxylated xanthenes often exhibit different biological properties compared to their methoxy (B1213986) counterparts and can also serve as key intermediates for further functionalization.

A common and effective reagent for O-demethylation is boron tribromide (BBr₃). This Lewis acid readily cleaves aryl methyl ethers under relatively mild conditions. The reaction is typically carried out in an anhydrous chlorinated solvent like dichloromethane (DCM) at low temperatures, often starting at -78 °C and slowly warming to room temperature.

The mechanism involves the coordination of the Lewis acidic boron atom to the ether oxygen, followed by the nucleophilic attack of a bromide ion on the methyl group, leading to the cleavage of the methyl-oxygen bond. An aqueous workup then liberates the free hydroxyl group.

For example, the O-demethylation of 1-methoxy-9-oxo-9H-xanthene would yield 1-hydroxy-9-oxo-9H-xanthene. This transformation is valuable in natural product synthesis and in the preparation of derivatives with improved pharmacological profiles.

| Methoxy-substituted Xanthene | Reagent | Solvent | Product |

| 1-Methoxy-9-oxo-9H-xanthene | BBr₃ | Dichloromethane | 1-Hydroxy-9-oxo-9H-xanthene |

| 4-Methoxy-9-oxo-9H-xanthene-1-acetic acid | BBr₃ | Dichloromethane | 4-Hydroxy-9-oxo-9H-xanthene-1-acetic acid |

Halogenation Reactions (e.g., Bromination)

Halogenation, particularly bromination, of the xanthene core provides a means to introduce functional handles for further synthetic modifications, such as cross-coupling reactions. The position of bromination on the 9H-xanthene-1-acetic acid, 9-oxo- skeleton is directed by the existing substituents.

Direct bromination using molecular bromine (Br₂) in a suitable solvent like acetic acid can lead to the substitution at electron-rich positions of the aromatic rings. The reaction conditions can be tuned to control the degree of bromination. For instance, the use of a catalyst like iron(III) bromide (FeBr₃) can facilitate the electrophilic aromatic substitution.

In a reported procedure for a related pyridine (B92270) derivative, bromination with bromine in acetic acid resulted in substitution at an activated position. nih.gov For 9H-xanthene-1-acetic acid, 9-oxo-, the positions most susceptible to electrophilic attack would be on the aromatic ring not bearing the acetic acid group, due to the deactivating nature of the carbonyl and carboxylic acid groups.

| Substrate | Reagent | Solvent | Product |

| 9H-Xanthene-1-acetic acid, 9-oxo- | Bromine (Br₂) | Acetic Acid | Bromo-9H-xanthene-1-acetic acid, 9-oxo- (isomer mixture) |

| 9H-Xanthene | N-Bromosuccinimide (NBS) | Carbon tetrachloride | 9-Bromo-9H-xanthene |

Synthesis of Asymmetric Xanthene Derivatives

The synthesis of asymmetric xanthene derivatives is of significant interest for applications in areas such as fluorescent probes and chiral ligands. nih.gov A one-step procedure for preparing both symmetric and asymmetric xanthene dyes has been developed using concentrated phosphoric acid as a solvent. nih.gov This method involves the condensation of an aldehyde with either two equivalents of the same diol or a mixture of two different diols or a diol and an aminophenol. nih.gov

For instance, the reaction of an aldehyde with a resorcinol (B1680541) derivative and a different substituted resorcinol or a naphthol derivative can lead to the formation of an asymmetric xanthene scaffold. While this method has been demonstrated for dye synthesis, the principle can be adapted for the synthesis of asymmetric xanthenes related to 9H-Xanthene-1-acetic acid, 9-oxo-. Microwave irradiation has also been employed to synthesize asymmetric rhodanaphthofluor derivatives. nih.gov

A general approach to asymmetric xanthenes related to the target compound could involve a multi-step synthesis, potentially starting with a pre-functionalized and asymmetric benzophenone (B1666685) precursor, which is then cyclized to form the xanthene core.

Green Chemistry and Sustainable Synthesis Approaches (e.g., Catalyst-Free Methods)

In recent years, there has been a significant shift towards the development of green and sustainable synthetic methodologies for the preparation of xanthene derivatives. researchgate.netscholarsresearchlibrary.com These approaches aim to minimize the use of hazardous reagents and solvents, reduce energy consumption, and improve atom economy.

Catalyst-free methods for the synthesis of xanthenes have been reported, often utilizing multicomponent reactions under solvent-free conditions or in green solvents like water. scholarsresearchlibrary.commdpi.com For example, the condensation of an aldehyde, a β-naphthol, and a 1,3-dicarbonyl compound can proceed without a catalyst, often promoted by heat or microwave irradiation. scholarsresearchlibrary.com

Ultrasound-assisted synthesis has also emerged as a green technique for preparing xanthene derivatives. nih.gov The use of ultrasound can accelerate reaction rates, improve yields, and allow for milder reaction conditions. nih.govunito.it For instance, the synthesis of 9-(4-hydroxyphenyl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione has been achieved using lime juice as a green catalyst under ultrasonic irradiation, resulting in a high yield of 89.03%. aip.org

The development of heterogeneous catalysts that can be easily recovered and reused is another key aspect of green xanthene synthesis. mdpi.comrsc.org Catalysts such as silica (B1680970) sulfuric acid and Amberlyst-15 have been effectively used in solvent-free multicomponent reactions to produce xanthene derivatives in good to excellent yields. scholarsresearchlibrary.com These sustainable approaches offer environmentally benign alternatives to traditional synthetic methods. pnu.ac.ir

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

NMR spectroscopy stands as a cornerstone in the structural analysis of organic compounds, offering detailed information about the chemical environment of individual atoms. researchgate.net

¹H NMR and ¹³C NMR Analysis of 9H-Xanthene-1-acetic acid, 9-oxo- and Derivatives

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental in piecing together the molecular framework. In the case of "9H-Xanthene-1-acetic acid, 9-oxo-," the ¹H NMR spectrum would reveal distinct signals for the aromatic protons on the xanthene core, the methylene (B1212753) protons of the acetic acid side chain, and the acidic proton of the carboxyl group. The chemical shifts and splitting patterns of these signals provide crucial information about their electronic environment and neighboring protons.

Table 1: Representative ¹H and ¹³C NMR Data for Xanthene Derivatives

| Compound | Solvent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| 1-(2,2-dimethyl-4-phenyl-1,3-dioxolan-4-yl)hex-5-en-1-ol | CDCl₃ | 7.30-7.16 (m, Ar-H), 5.68-5.60 (m, =CH), ... | 141.7, 138.5, 127.9, 127.3, 126.2, 114.4, 109.8, 87.0, 75.6, 70.0, 33.4, 30.4, 26.8, 25.9, 25.4 |

| Methyl 2,2,4-trimethyl-1,3-dioxolane-4-carboxylate | CDCl₃ | 3.7 (s, OCH₃), ... | Data not fully available |

This table presents example data for related structures to illustrate the type of information obtained from NMR spectroscopy. rsc.org Specific data for "9H-Xanthene-1-acetic acid, 9-oxo-" would require experimental acquisition.

Two-Dimensional NMR Techniques (e.g., HSQC, HMBC) for Connectivity and Stereochemistry

To further refine the structural assignment, two-dimensional (2D) NMR techniques are employed. Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates directly bonded proton and carbon atoms. libretexts.orgcolumbia.edu This is invaluable for definitively assigning which proton is attached to which carbon, resolving any ambiguities from the 1D spectra. youtube.comsdsu.eduyoutube.com

Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy takes this a step further by revealing longer-range couplings between protons and carbons, typically over two to three bonds. libretexts.orgcolumbia.edu This technique is instrumental in establishing the connectivity of different molecular fragments. For "9H-Xanthene-1-acetic acid, 9-oxo-," HMBC would show correlations between the methylene protons of the acetic acid group and the carbonyl carbon of the acid, as well as with the aromatic carbons of the xanthene ring system, thus confirming the attachment point of the side chain.

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to four or more decimal places. researchgate.net This precision allows for the unambiguous determination of the elemental composition of "9H-Xanthene-1-acetic acid, 9-oxo-," distinguishing it from other compounds with the same nominal mass. The enhanced resolution of HRMS also aids in the analysis of fragmentation patterns, leading to more confident structural elucidation. scirp.orgnih.gov The fragmentation of related compounds, such as α-pinene oxidation products, has been successfully analyzed using HR-CID-MS (High-Resolution Collision-Induced Dissociation Mass Spectrometry), demonstrating the capability of this technique to identify functional groups based on neutral losses. nii.ac.jp A systematic study on the fragmentation of prazoles using (+)-ESI-TOF/HRMS further highlights the utility of HRMS in understanding complex fragmentation pathways. mdpi.com

Table 2: HRMS Data for a Related Xanthene Derivative

| Compound | Formula | Calculated Exact Mass (Da) | Measured m/z |

| 1-Cyano-6-(methylsulfonyl)-7-nitro-9H-xanthen-9-one | C₁₅H₈N₂O₆S | 344.0103 | 344.01030715 |

This table shows data for a related xanthene derivative to illustrate the precision of HRMS. nih.gov

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, particularly infrared (IR) spectroscopy, is a rapid and effective method for identifying the functional groups present in a molecule.

Infrared (IR) Spectroscopy

The IR spectrum of "9H-Xanthene-1-acetic acid, 9-oxo-" would exhibit characteristic absorption bands corresponding to its various functional groups. A strong, sharp absorption in the range of 1670-1780 cm⁻¹ would be indicative of the C=O stretch of the ketone group in the xanthene ring. pressbooks.publibretexts.org The carboxylic acid moiety would present a very broad O-H stretching band from approximately 2500 to 3300 cm⁻¹ and another strong C=O stretching band around 1700-1760 cm⁻¹. libretexts.org Additionally, C-O stretching vibrations and aromatic C-H and C=C stretching and bending vibrations would appear in their respective characteristic regions of the spectrum. nist.govyoutube.comnist.gov

Table 3: Characteristic IR Absorption Frequencies

| Functional Group | Vibration | Approximate Wavenumber (cm⁻¹) |

| Ketone | C=O Stretch | 1670 - 1780 |

| Carboxylic Acid | O-H Stretch | 2500 - 3300 (broad) |

| Carboxylic Acid | C=O Stretch | 1700 - 1760 |

| Aromatic Ring | C=C Stretch | 1450 - 1600 |

| Ether | C-O Stretch | 1000 - 1300 |

| Alkane | C-H Stretch | 2850 - 2960 |

This table provides general ranges for the expected IR absorptions of the functional groups present in the target molecule. pressbooks.publibretexts.orglibretexts.org

Electronic Spectroscopy for Chromophoric Characterization

Electronic spectroscopy is instrumental in defining the chromophoric system inherent to the 9-oxo-9H-xanthene-1-acetic acid scaffold.

The UV-Vis spectrum of compounds based on the 9-oxo-9H-xanthene core is characterized by multiple absorption bands, reflecting the complex electronic transitions within the xanthone (B1684191) chromophore. Studies on related xanthone derivatives reveal intense absorption bands in the ultraviolet region, typically between 230 and 260 nm, which are attributed to π → π* transitions. Weaker absorptions are often observed at longer wavelengths, generally between 300 and 350 nm, corresponding to n → π* transitions. The precise wavelengths and intensities of these absorptions can be influenced by the solvent environment and the nature of substituents on the xanthene ring system.

For instance, research on xanthone derivatives has shown that the introduction of auxochromic groups can lead to shifts in the absorption maxima. While specific data for 9-oxo-9H-xanthene-1-acetic acid is not detailed in the provided search results, the general absorption characteristics of the xanthone nucleus provide a foundational understanding. The acetic acid moiety at the 1-position is not expected to significantly alter the primary chromophore but may have subtle effects on the spectral properties.

Table 1: General UV-Vis Absorption Characteristics of Xanthone Derivatives

| Transition Type | Typical Wavelength Range (nm) | Description |

|---|---|---|

| π → π* | 230 - 260 | Intense absorption bands arising from electronic transitions within the aromatic system. |

| n → π* | 300 - 350 | Weaker absorption bands resulting from the promotion of a non-bonding electron of the carbonyl oxygen to an anti-bonding π* orbital. |

Chiroptical Spectroscopy for Stereochemical Assignment

When chirality is introduced into the 9-oxo-9H-xanthene-1-acetic acid framework, chiroptical techniques become essential for determining the absolute configuration of the stereogenic centers.

Electronic Circular Dichroism (ECD) spectroscopy is a powerful method for elucidating the stereochemistry of chiral molecules containing a chromophore. For chiral derivatives of 9-oxo-9H-xanthene-1-acetic acid, the xanthone core acts as the chromophore, and its interaction with chiral centers results in a differential absorption of left and right circularly polarized light. This differential absorption, plotted against wavelength, yields the ECD spectrum.

The sign and intensity of the Cotton effects in the ECD spectrum are directly related to the spatial arrangement of atoms around the chromophore. By comparing experimentally obtained ECD spectra with those predicted from quantum chemical calculations, the absolute configuration of chiral centers can be unambiguously assigned. This approach has been successfully applied to various chiral natural products and synthetic molecules containing the xanthone moiety.

X-ray Crystallography for Solid-State Structure Determination and Intermolecular Interactions

X-ray crystallography provides definitive information regarding the three-dimensional structure of molecules in the solid state, including bond lengths, bond angles, and the conformation of the molecule. It also offers a detailed view of how molecules pack in a crystal lattice and the nature of the intermolecular interactions that stabilize the crystal structure.

Single-crystal X-ray diffraction studies on analogues of 9-oxo-9H-xanthene-1-acetic acid have provided valuable insights into their molecular geometry. For example, the crystal structure of a related xanthone derivative revealed that the tricyclic xanthone system is nearly planar. The substituents on the xanthone core adopt specific conformations that minimize steric hindrance.

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal. By mapping properties such as d_norm (normalized contact distance) onto the Hirshfeld surface, regions of significant intermolecular contacts can be identified.

Table 2: Summary of Crystallographic and Interaction Data for Xanthone Derivatives

| Analysis Technique | Key Findings |

|---|

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for 9H-Xanthene-1-acetic acid, 9-oxo- and Analogues

Quantum chemical calculations, particularly Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), are powerful tools for elucidating the fundamental properties of xanthene derivatives at the molecular level.

Density Functional Theory (DFT) for Ground State Geometry and Electronic Structure.nih.gov

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For 9H-xanthene-1-acetic acid, 9-oxo- and its analogues, DFT calculations are employed to determine their stable three-dimensional conformations (ground state geometry) and to analyze their electronic properties. These calculations have been instrumental in understanding the tautomerism of related compounds, with results often compared to experimental data from techniques like IR and NMR spectroscopy. researchgate.net The DMOL3 program within the Materials Studio package is one such tool used for DFT calculations to determine quantum chemical parameters and energetic properties of ligands and their complexes. ekb.eg

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and Spectroscopic Prediction.nih.gov

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the properties of electronically excited states, which is essential for understanding absorption and emission spectra. rsc.org While TD-DFT is generally reliable, it can sometimes overestimate vertical transition energies, leading to a blueshift in the predicted maximum absorption wavelength (λmax), particularly for molecules with cyanine-like excited states. researchgate.net Nevertheless, TD-DFT has become a standard for describing photophysical and photochemical processes due to its favorable computational cost. nih.gov The inclusion of exact exchange in hybrid functionals is critical for accurately describing various types of electronic excitations. nih.gov

For instance, in the study of 8-oxo-guanine base pairs, TD-DFT calculations using the ωB97XD/6-31G* long-range corrected density functional were employed to investigate excited state proton-coupled electron transfer (PCET) mechanisms. nih.gov Such studies highlight the capability of TD-DFT to unravel complex photochemical reaction pathways. nih.gov

Molecular Modeling and Docking Studies of 9-Oxo-9H-Xanthene Acetic Acids

Molecular modeling and docking are computational techniques that predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. These methods are pivotal in drug discovery for predicting ligand-target interactions.

Ligand-Target Interactions and Binding Affinity Prediction.

Molecular docking simulations are performed to understand the interactions between a ligand, such as a 9-oxo-9H-xanthene acetic acid derivative, and a biological target, typically a protein or enzyme. These simulations predict the binding mode and estimate the binding affinity, often expressed as a binding energy in kcal/mol. For example, in studies of other bioactive compounds, docking has been used to predict binding energies and identify key interactions with target proteins like caspase-3 and BRCA1. researchgate.net The spontaneity of binding is indicated by negative free energy values. mdpi.com These computational predictions can provide strong support for experimental findings and guide the synthesis of new derivatives with improved activity. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Studies.

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a compound and its biological activity. For analogues of 9-oxo-9H-xanthene-4-acetic acid (XAA), QSAR studies have revealed stringent structural requirements for antitumor activity. nih.govnih.gov

Key findings from these studies include:

The necessity of a carboxylic acid group in a specific orientation relative to the xanthenone core. nih.gov

Most electronic modifications to the xanthene nucleus lead to a significant decrease or complete loss of activity. nih.gov

While alpha-methylation of the acetic acid side chain is tolerated, the stereochemistry can significantly impact potency, with the S-(+) enantiomer of 5-methyl-alpha-methyl-XAA being more active than the R-(-) enantiomer. nih.gov

These results underscore the narrow structure-activity relationships for this class of compounds. nih.govnih.gov

Analysis of Molecular Dipole Moments and Electronic Modifications on Biological Activity.

For a series of tricyclic analogues of XAA, dipole moments were calculated. nih.gov It was found that the contribution of the acetic acid moiety and the tricyclic ring system largely determined the magnitude and orientation of the molecular dipole moment. nih.gov While no direct correlation was found between the magnitude of the dipole moment and biological activity, the orientation of the dipole vector was suggested to be of potential significance for compounds containing the 9-carbonyl group. nih.gov Any electronic alterations to the XAA nucleus were found to drastically reduce or eliminate its activity, indicating that the specific electronic distribution of the parent compound is crucial for its biological function. nih.gov

Theoretical pKa Predictions and Hydrogen Bonding Analysis within the Xanthene Scaffold

Theoretical calculations play a crucial role in understanding the physicochemical properties of molecules like 9H-Xanthene-1-acetic acid, 9-oxo-. Predicting the pKa, the negative logarithm of the acid dissociation constant, is vital as it governs the ionization state of the acetic acid moiety at a given pH. This, in turn, influences the molecule's solubility, membrane permeability, and interaction with biological targets.

Various computational methods can be employed to predict pKa values. These methods are broadly categorized into those based on quantum mechanics (QM) and those that use quantitative structure-property relationships (QSPR). QM-based methods, such as those using density functional theory (DFT), calculate the energetics of the deprotonation reaction to determine the pKa. nih.gov The accuracy of these predictions depends on the level of theory and the basis set used in the calculations. nih.gov

Table 1: Illustrative Theoretical pKa Prediction Methods

| Computational Method | Principle | Typical Application |

| Density Functional Theory (DFT) | Solves the Schrödinger equation with approximations for electron correlation. | High-accuracy pKa prediction for individual molecules. |

| Semi-empirical Methods | Uses parameters from experimental data to simplify QM calculations. | Faster pKa prediction for larger sets of molecules. |

| QSPR Models | Correlates pKa with molecular descriptors. | Rapid screening of large chemical libraries. |

Hydrogen bonding is another critical aspect of the xanthene scaffold's behavior. The 9-oxo group and the ether oxygen within the xanthene ring system can act as hydrogen bond acceptors, while the carboxylic acid group of the acetic acid side chain can act as both a hydrogen bond donor and acceptor. nih.gov Intramolecular hydrogen bonds can influence the conformation of the molecule, while intermolecular hydrogen bonds are key to its interactions with solvent molecules and biological macromolecules. youtube.com

Analysis of the hydrogen bonding capabilities of the xanthene scaffold can be performed using molecular dynamics (MD) simulations and quantum chemical calculations. nih.gov These studies can identify stable hydrogen bonding networks and quantify their strengths. nih.gov For instance, the rigidity of a scaffold can preorganize attached functional groups to facilitate the formation of specific hydrogen bonds. nih.gov The formation of intramolecular hydrogen bonds can also cooperatively polarize the molecule, strengthening its interactions with other molecules. nih.gov

In Silico Studies for Biological Target Identification and Validation

In silico methods are instrumental in the early stages of drug discovery for identifying and validating potential biological targets for a compound like 9H-Xanthene-1-acetic acid, 9-oxo-. nih.govnih.gov These computational approaches can significantly reduce the time and cost associated with finding novel therapeutic targets. nih.govnih.gov The two main categories of in silico methods for target identification are comparative genomics and network-based methods. nih.govnih.gov

Comparative genomics is particularly useful for identifying targets in infectious diseases by comparing the genome of the pathogen with that of the host to find essential non-homologous proteins. nih.gov For a compound like 9H-Xanthene-1-acetic acid, 9-oxo-, which has been investigated for its antitumor potential, network-based methods are more applicable. nih.govnih.gov

Network-based approaches utilize biological networks, such as protein-protein interaction networks and metabolic pathways, to identify potential drug targets. nih.gov By analyzing the topology of these networks, key nodes that are critical for disease processes can be identified. nih.gov For example, proteins with high "centrality" in a network are often essential for the network's function and can be attractive drug targets. nih.gov

Once potential targets are identified, in silico validation methods are employed. Molecular docking is a widely used technique to predict the binding mode and affinity of a small molecule like 9H-Xanthene-1-acetic acid, 9-oxo- to a potential protein target. This involves computationally placing the ligand into the binding site of the protein and scoring the interaction.

Table 2: Illustrative In Silico Methods for Target Identification and Validation

| Method | Description | Application to 9H-Xanthene-1-acetic acid, 9-oxo- |

| Target Identification | ||

| Network Analysis | Identifies crucial nodes in biological networks related to a disease. | Could identify key proteins in cancer-related pathways that might be modulated by this compound. nih.gov |

| Reverse Docking | Screens a library of protein targets against the compound to find potential binders. | Could identify a range of potential protein targets for which the compound has a high binding affinity. |

| Target Validation | ||

| Molecular Docking | Predicts the preferred orientation and binding affinity of the compound to a specific target. | Would be used to model the interaction with a hypothesized target to assess binding strength and mode. |

| Molecular Dynamics (MD) Simulations | Simulates the dynamic behavior of the compound-target complex over time. | Would assess the stability of the predicted binding mode from docking studies. |

These computational studies provide valuable insights into the potential mechanisms of action of 9H-Xanthene-1-acetic acid, 9-oxo- and guide further experimental validation.

Structure Activity Relationship Sar Studies of 9h Xanthene 1 Acetic Acid, 9 Oxo and Analogues

Impact of Substituent Position and Nature on Biological Activity

The strategic placement and chemical nature of substituents on the xanthone (B1684191) core are critical determinants of biological activity.

Strategic Functionalization of the 9-Oxo-9H-Xanthene Core

The 9-oxo-9H-xanthene core, also known as the xanthone scaffold, is a privileged structure in medicinal chemistry due to its ability to interact with various biological targets. mdpi.com The biological activities of xanthones are diverse and depend on the type and placement of substituents on this tricyclic core. researchgate.net Functionalization of this core is a key strategy for developing new bioactive compounds. For instance, the introduction of a triphenylphosphonium group to the A ring of certain caged xanthones has been shown to substantially improve their antimalarial activity. nih.gov

Influence of Aromatic Ring Substituents (e.g., 5,6-disubstitution for enhanced activity)

Research has demonstrated that the presence of small, lipophilic substituents at the 5-position of 9-oxo-9H-xanthene-4-acetic acid (XAA) analogues can lead to highly potent compounds. nih.gov Further studies on disubstituted XAA derivatives have shown that compounds with two small, lipophilic groups often exhibit enhanced activity. nih.gov In particular, 5,6-disubstituted compounds consistently show high levels of both dose potency and activity, suggesting this is an optimal substitution pattern. nih.gov For example, 5,6-dimethylxanthone-4-acetic acid (DMXAA) is a well-studied analogue with significant pharmacological activity. nih.gov

The following table summarizes the impact of different substitution patterns on the activity of XAA analogues.

| Substituent Position | Effect on Activity | Example Compound |

| 5-position (small, lipophilic) | Increased potency | 5-methyl-XAA |

| 5,6-disubstitution (small, lipophilic) | Consistently high dose potency and activity | 5,6-dimethyl-XAA |

| Bulky groups | Decreased activity | - |

Effects of C7-Functionalization on Analogue Activity

The functionalization at the C7 position of the xanthone scaffold also plays a role in modulating biological activity. For certain analogues, the presence of small groups at the 7-position, in conjunction with substitutions at the 5-position, has been found to increase antiallergic activity. mdpi.com Conversely, the introduction of bulky groups at this position tends to have a detrimental effect on activity. mdpi.com

Role of the Acetic Acid Moiety in Molecular Recognition and Biological Interaction

The acetic acid side chain is a crucial component for the biological activity of XAA and its analogues. Studies have confirmed the necessity of a carboxylic acid group positioned in a specific spatial relationship to the xanthenone chromophore. nih.gov Any significant changes to the anionic center or its geometric placement relative to the chromophore typically lead to a great reduction or complete loss of activity. nih.gov

However, some modifications to the acetic acid moiety are tolerated. For instance, α-methylation of the side chain is permissible. nih.gov Interestingly, the stereochemistry at this position can have a significant impact on potency. The S-(+) enantiomer of 5-methyl-α-methyl-XAA was found to be much more potent than the R-(-) enantiomer. nih.gov This suggests that the enantiomers have different intrinsic activities at the molecular target. nih.gov

Design and Synthesis of Novel Analogues for Enhanced Activity

The insights gained from SAR studies have fueled the design and synthesis of novel analogues with potentially improved activity. Synthetic strategies often involve the modification of the xanthone core and the acetic acid side chain. nih.govnih.gov For example, the synthesis of various disubstituted XAA derivatives was undertaken to explore the impact of multiple lipophilic groups on activity. nih.gov

Microwave-assisted synthesis has been employed as a green and efficient method for producing novel xanthene derivatives. arabjchem.org Other synthetic approaches include the intramolecular Friedel–Crafts alkylation to create thioxanthene (B1196266) derivatives, which are structurally related to xanthones. nih.govacs.org The synthesis of 9-oxo-9H-thioxanthene- and 9-oxo-9H-xanthene-dicarboximides has also been achieved through aromatic nucleophilic substitution followed by intramolecular acylation. researchgate.net

Bioisosteric Modifications and Scaffold Hopping Strategies for Carboxyxanthones

Bioisosterism, the replacement of a functional group with another that has similar physicochemical properties, is a common strategy in drug design to optimize a lead compound's properties. drugdesign.orgu-tokyo.ac.jpbenthamscience.com In the context of carboxyxanthones, bioisosteric modifications can be applied to various parts of the molecule.

For the carboxylic acid group, various bioisosteres can be considered to potentially improve pharmacokinetic properties. While specific examples for 9H-Xanthene-1-acetic acid, 9-oxo- are not detailed in the provided results, general principles of carboxylic acid bioisosterism could be applied.

Scaffold hopping involves replacing the central core of a molecule with a structurally different scaffold while maintaining the key pharmacophoric features. For carboxyxanthones, this could involve replacing the xanthene core with other tricyclic systems. For instance, the phenothiazine (B1677639) structure has been a fruitful starting point for discovering drugs with diverse activities through bioisosteric modifications. drugdesign.org Similarly, azaxanthenes, where the oxygen atom in the xanthene ring is replaced by a nitrogen atom, are considered bioisosteres of xanthenes and have been explored for their biological activities. researchgate.net

Comparative Studies with Related Tricyclic Compounds (e.g., Flavone (B191248) Acetic Acid Derivatives)

The structure-activity relationships (SAR) of 9-oxo-9H-xanthene-4-acetic acid (XAA) and its analogues are often best understood through comparative analysis with other structurally related tricyclic compounds, most notably flavone-8-acetic acid (FAA) and its derivatives. nih.govnih.gov Both classes of compounds, while sharing a tricyclic core and an acetic acid moiety, exhibit distinct biological activities and SAR profiles that highlight the subtle yet critical structural features governing their effects.

Initial investigations into FAA as an antitumor agent spurred the development of tricyclic analogues to improve potency and understand the mechanism of action. nih.gov This led to the synthesis of xanthenone-4-acetic acid (XAA), a tricyclic analogue of FAA, which demonstrated comparable activity and served as a new scaffold for extensive structural modification. nih.gov

However, the substitution patterns on the tricyclic nucleus reveal key differences. In the XAA series, small, lipophilic substituents at the 5-position were found to produce highly potent compounds. nih.gov Further exploration showed that disubstitution with small lipophilic groups, particularly at the 5- and 6-positions, resulted in compounds with consistently high dose potency and activity. nih.gov The 5,6-dimethyl analogue, 5,6-dimethylxanthenone-4-acetic acid (DMXAA), emerged as one of the most effective compounds, showing activity comparable to FAA at doses 10 to 15 times lower. nih.gov

In contrast to the enhancements seen with XAA, similar modifications on the FAA scaffold did not yield the same degree of improvement, indicating a different SAR profile for the flavone core.

The acetic acid side chain is another critical determinant of activity for both classes of compounds. Studies on XAA analogues confirmed the absolute necessity of a carboxylic acid group positioned in a specific spatial relationship to the xanthenone core. nih.gov Nearly all changes to the anionic center or its geometric placement relative to the tricyclic ring resulted in greatly diminished or abolished activity. nih.gov While most alterations were detrimental, α-methylation of the side chain was tolerated. nih.gov

The table below summarizes the comparative activity of key XAA analogues and FAA, highlighting the impact of substitutions on the xanthenone ring.

| Compound | Substitution Pattern | Relative Antitumor Activity (Colon 38 Tumor Model) |

| Flavone-8-acetic acid (FAA) | N/A (Flavone Core) | Active |

| 9-Oxo-9H-xanthene-4-acetic acid (XAA) | Unsubstituted | Active, comparable to FAA |

| 5-Methyl-XAA | 5-CH₃ | More potent than XAA |

| 5,6-Dimethyl-XAA (DMXAA) | 5,6-(CH₃)₂ | Highly potent, superior to FAA at optimal doses |

| 5-Methyl-6-methoxy-XAA | 5-CH₃, 6-OCH₃ | Highly potent, comparable to DMXAA |

| Side-chain modified XAA analogues | Various | Generally reduced or abolished activity |

| XAA analogues with modified tricyclic nucleus | Various | Generally reduced or abolished activity |

This table is a qualitative summary based on findings reported in the literature. nih.govnih.govnih.gov

Investigations into the mechanism, such as the induction of hemorrhagic necrosis in tumors and the elevation of plasma nitrates, have been conducted for both FAA and various XAA derivatives. nih.gov These studies demonstrate that while both compound classes can induce these effects, the potency and specific structural requirements differ, reinforcing the distinct SAR profiles of the xanthenone and flavone scaffolds. nih.gov

Photochemistry and Photophysical Properties

Absorption and Emission Characteristics of 9H-Xanthene-1-acetic acid Dyes and Analogues

Xanthene dyes are renowned for their strong fluorescence and excellent photostability. nsf.gov The core xanthene structure provides a rigid, π-conjugated system that is highly efficient at absorbing and emitting light. researchgate.net Modifications to this core structure, such as the addition of different functional groups or changes to the terminal atoms, can tune the dye's spectral properties across a wide range. escholarship.org The archetypal xanthene dye, fluorescein (B123965), exhibits a main absorption peak at approximately 490 nm and emits bright green fluorescence with a maximum at around 515 nm in aqueous solutions at neutral or alkaline pH. encyclopedia.pubnih.gov

The absorption and emission wavelengths can be significantly altered through chemical synthesis. For instance, introducing thienyl and thieno[3,2-b]thienyl groups as auxochromes can shift the absorption maximum to longer wavelengths (a bathochromic or red shift). researchgate.net One study detailed new xanthene dyes with absorption maxima at 569 nm and 608 nm, respectively, compared to 558 nm for Rhodamine B in dichloromethane (B109758). researchgate.net Similarly, strategic modifications can produce dyes that emit in the deep-red and near-infrared (NIR) regions, which is highly desirable for biological imaging applications. acs.orgrsc.org

Below is a table summarizing the photophysical properties of fluorescein and a representative analogue.

| Dye | Absorption Max (λabs) | Emission Max (λem) | Molar Extinction Coefficient (ε) | Quantum Yield (ΦF) |

| Fluorescein | 490 nm | 515 nm | 76,900 M⁻¹cm⁻¹ | 0.93 |

| ImX (Xanthene Dye Analogue) | 562 nm (in water) | 583 nm (in water) | Not Specified | Not Specified |

Data sourced from references encyclopedia.pubnih.gov.

Solvatochromism is the phenomenon where the color of a solution changes depending on the solvent it is dissolved in. wikipedia.org This effect arises from differential solvation of the dye's electronic ground and excited states, which alters the energy gap between them. wikipedia.org The polarity and hydrogen-bonding capacity of the solvent are key factors influencing these interactions. wikipedia.org

Xanthene dyes often exhibit significant solvatochromism. nih.gov A "positive" solvatochromism, or red shift (bathochromic shift), occurs when the emission band shifts to a longer wavelength with increasing solvent polarity. wikipedia.org This indicates that the excited state is more stabilized by the polar solvent than the ground state. nih.gov Conversely, "negative" solvatochromism involves a blue shift (hypsochromic shift) with increasing solvent polarity. wikipedia.org Some novel xanthene dyes demonstrate coloring only in non-hydrogen-bond accepting solvents like chloroform (B151607) and dichloromethane. researchgate.net The photophysical properties of the sulfated xanthene derivative, xanthione, are notably sensitive to the medium, with its photostability increasing in highly polar environments. researchgate.net

The fluorescence quantum yield (ΦF) is a measure of a fluorophore's efficiency, defined as the ratio of photons emitted to photons absorbed. Xanthene dyes are known for their exceptionally high quantum yields. nsf.gov Fluorescein, for example, has a quantum yield of 0.93 (or 93%) in a 0.1 M NaOH solution. encyclopedia.pubnih.gov

The quantum yield can be highly dependent on the molecular structure and the solvent environment. For example, replacing the lactone group in some xanthene skeletons with an ethylene (B1197577) group has been shown to inhibit non-radiative decay pathways, resulting in high fluorescence quantum yields even in polar solutions. acs.org The development of novel donor-π-acceptor (D-π-A) dyads demonstrates that greater delocalization of frontier molecular orbitals and increased structural rigidity in the emissive state can lead to high fluorescence rates and, consequently, high quantum yields. nih.gov

The molar extinction coefficient (ε) is a measure of how strongly a chemical species absorbs light at a given wavelength. A high molar extinction coefficient is a key characteristic of efficient fluorophores, and the xanthene class of dyes is noted for this property. nsf.gov Fluorescein has a molar extinction coefficient of 76,900 M⁻¹cm⁻¹ at its absorption maximum of 490 nm. encyclopedia.pub This high value contributes to the brightness of fluorescein and its derivatives, allowing them to be detected at very low concentrations.

The Stokes shift is the difference in energy (or wavelength) between the position of the absorption maximum and the emission maximum. A large Stokes shift is a particularly valuable property for fluorescent probes as it minimizes the overlap between the absorption and emission spectra, thereby improving the signal-to-noise ratio in imaging experiments. However, many xanthene-based dyes traditionally have narrow Stokes shifts. nih.gov

Recent design strategies have focused on increasing the Stokes shift. One approach involves the simultaneous expansion of the molecule's π-conjugated system and heteroatomic substitution. nih.gov For example, replacing an oxygen atom with a sulfur atom in the xanthene moiety and introducing a π-conjugated benzene (B151609) ring elsewhere in the structure resulted in a dye with an extended emission wavelength and an improved Stokes shift of 68 nm. nih.gov The Stokes shift is also influenced by solvent polarity, with emission often red-shifting in more polar solvents due to the stabilization of the excited state. nih.gov

Fluorescence Mechanism and Applications in Research

The exceptional photophysical properties of xanthene dyes, such as high brightness, photostability, and tunable fluorescence, have made them indispensable tools in biological research. researchgate.netescholarship.org Their ease of chemical modification allows for the creation of a vast library of fluorescent probes tailored for specific applications. researchgate.net

Xanthene-based fluorophores are widely used for live-cell imaging. escholarship.orgacs.org Their ability to function in aqueous environments and their general lack of cytotoxicity at working concentrations make them ideal for studying dynamic processes within living systems. researchgate.netnih.gov

Derivatives of fluorescein and other xanthenes have been engineered to act as sensors for various biological parameters. For instance, they can be designed to respond to changes in local pH, making them valuable for monitoring cellular compartments like lysosomes or the acidic microenvironment of tumors. nih.govresearchgate.net The fluorescence of these probes changes depending on the protonation state, which is dictated by the surrounding pH. nih.govresearchgate.net

Furthermore, xanthene dyes have been developed to visualize specific organelles and biomolecules. Researchers have created probes that rapidly stain the nucleolus, mitochondria, or lysosomes in living cells. acs.orgnih.gov Specific probes have also been synthesized to detect biologically important molecules, such as a xanthene-benzothiozolium dyad designed to image endogenous cysteine within mitochondria. nih.gov This allows for the investigation of the role of such molecules in cellular processes like oxidative stress. nih.gov The development of xanthene dyes that operate in the near-infrared (NIR) region is a current focus, as longer wavelength light provides deeper tissue penetration and reduces background autofluorescence, enhancing advanced biological imaging. rsc.org

Development of pH-Sensitive Fluorescent Materials

The xanthene core is a fundamental component of many fluorescent dyes. While specific research on the pH-sensitive fluorescent properties of 9H-Xanthene-1-acetic acid, 9-oxo- is not extensively detailed in the provided results, the broader class of xanthene derivatives is well-known for its use in developing pH sensors. The fluorescence of these molecules can be modulated by pH changes, which alter their electronic structure and, consequently, their absorption and emission spectra. This property is crucial for designing probes that can report on the pH of their microenvironment, a parameter of significant interest in various chemical and biological systems.

Design of Photoactivatable Derivatives for Controlled Release (e.g., CO-Releasing Molecules)

The concept of using light to trigger the release of therapeutic or signaling molecules has led to the development of photoactivatable compounds. A notable example is the fluorescein analogue, 6-hydroxy-3-oxo-3H-xanthene-9-carboxylic acid, which has been identified as the first transition-metal-free carbon monoxide-releasing molecule (photoCORM) activated by visible light. researchgate.net Upon irradiation with green light (around 500 nm), this water-soluble compound releases carbon monoxide. researchgate.net This process, known as photodecarbonylation, highlights the potential of the xanthene-9-carboxylic acid scaffold in designing molecules for the controlled, light-triggered delivery of small molecules like CO. researchgate.net Although this example is a derivative, it underscores the capability of the core xanthene structure to be modified for photoactivated release applications.

UV Radiation Absorption Profile (e.g., UVA/UVB absorbers)

The highly conjugated structure of the 9-oxo-9H-xanthene system makes it an effective absorber of ultraviolet (UV) radiation. researchgate.net This property is central to its application in sunscreens and other personal care products to protect against UV-induced skin damage. researchgate.net Research into novel molecules combining xanthone (B1684191) and (E)-cinnamoyl moieties has led to the development of compounds that act as UVB or broad-spectrum UVA/UVB absorbers. researchgate.net

One particularly promising derivative, (6-methoxy-9-oxo-9H-xanthen-2-yl)methyl (E)-3-(2,4-dimethoxyphenyl)acrylate, was found to absorb UV radiation in the range of 290–369 nm. researchgate.net This compound exhibited a high critical wavelength (381 nm) and a UVA/UVB ratio of 0.830, making it a strong candidate for a broad-spectrum UV filter. researchgate.net The in vitro sun protection factor (SPF) of a formulation containing this compound was measured at 19.69 ± 0.46, with a UVA protection factor (UVA PF) of 12.64 ± 0.32, comparable to the broad-spectrum filter tris-biphenyl triazine. researchgate.net

UV Absorption Data for a 9-Oxo-9H-Xanthene Derivative

| Parameter | Value | Reference |

| UV Absorption Range | 290–369 nm | researchgate.net |

| Critical Wavelength | 381 nm | researchgate.net |

| UVA/UVB Ratio | 0.830 | researchgate.net |

| In Vitro SPF | 19.69 ± 0.46 | researchgate.net |

| UVA PF | 12.64 ± 0.32 | researchgate.net |

This data underscores the potential of 9-oxo-9H-xanthene derivatives as effective and photostable components in sun protection products. researchgate.net

Advanced Analytical Techniques in Chemical Research

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is an essential tool in chemical research for the separation, identification, and purification of compounds. For a molecule like 9H-Xanthene-1-acetic acid, 9-oxo-, various chromatographic techniques would be employed to ensure its purity and to isolate it from reaction mixtures or natural sources.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile compounds like 9H-Xanthene-1-acetic acid, 9-oxo-. It offers high resolution and sensitivity for both qualitative and quantitative analysis. A typical HPLC method for this compound would involve a reversed-phase column (e.g., C18 or C8) with a mobile phase consisting of a mixture of an aqueous buffer (often with a pH modifier like formic acid or acetic acid to ensure the carboxylic acid is in a consistent protonation state) and an organic solvent such as acetonitrile (B52724) or methanol.

Detection is commonly achieved using a UV-Vis detector, as the xanthenone core of the molecule is expected to have strong absorbance in the UV region. The retention time of the compound would be a key parameter for its identification.

Table 1: Illustrative HPLC Method Parameters for 9H-Xanthene-1-acetic acid, 9-oxo-

| Parameter | Condition |

| Column | Reversed-phase C18, 4.6 x 250 mm, 5 µm |

| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile |

| Gradient | 50% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Column Chromatography for Purification

For the purification of 9H-Xanthene-1-acetic acid, 9-oxo- on a preparative scale, column chromatography is the method of choice. This technique separates compounds based on their differential adsorption to a stationary phase. For a moderately polar compound like this, a normal-phase setup with silica (B1680970) gel as the stationary phase would be effective.

The selection of the eluent system is critical for achieving good separation. A mixture of a non-polar solvent (like hexane (B92381) or dichloromethane) and a polar solvent (such as ethyl acetate (B1210297) or methanol) is typically used. The polarity of the eluent is gradually increased to elute compounds with increasing polarity. The fractions collected from the column would be analyzed by a simpler technique like Thin Layer Chromatography (TLC) to identify those containing the pure product.

Table 2: Representative Column Chromatography System for Purification

| Parameter | Description |

| Stationary Phase | Silica Gel (60-120 mesh) |

| Mobile Phase (Eluent) | Gradient of Ethyl Acetate in Hexane (e.g., 10% to 50%) |

| Loading Technique | Dry loading with silica gel |

| Fraction Analysis | Thin Layer Chromatography (TLC) with UV visualization |

Chiral Chromatography for Enantiomeric Purity and Separation of Chiral Derivatives

While 9H-Xanthene-1-acetic acid, 9-oxo- itself is not chiral, its derivatives could be. If this compound were to be used as a building block in the synthesis of chiral molecules, the enantiomeric purity of the resulting products would need to be assessed. Chiral chromatography is the definitive method for separating enantiomers.

This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. The choice of the CSP and the mobile phase is crucial and often requires screening of various chiral columns and solvent systems. Both normal-phase (e.g., hexane/isopropanol) and reversed-phase conditions can be used depending on the nature of the chiral derivative.

Hyphenated Techniques for Comprehensive Analysis (e.g., LC-MS)

For a comprehensive structural confirmation and impurity profiling, hyphenated techniques, particularly Liquid Chromatography-Mass Spectrometry (LC-MS), are invaluable. LC-MS combines the separation power of HPLC with the mass analysis capabilities of a mass spectrometer.

As the separated components elute from the HPLC column, they are introduced into the mass spectrometer, which provides information about their molecular weight. For 9H-Xanthene-1-acetic acid, 9-oxo-, electrospray ionization (ESI) in negative ion mode would be highly effective due to the presence of the carboxylic acid group, which readily forms a [M-H]⁻ ion. High-resolution mass spectrometry (HRMS) could further provide the exact mass, allowing for the determination of the elemental composition and unambiguous confirmation of the compound's identity.

Table 3: Prospective LC-MS Parameters for 9H-Xanthene-1-acetic acid, 9-oxo-

| Parameter | Specification |

| Liquid Chromatography | As described in the HPLC section |

| Ionization Source | Electrospray Ionization (ESI) |

| Polarity | Negative Ion Mode |

| Mass Analyzer | Quadrupole Time-of-Flight (Q-TOF) |

| Scan Range | m/z 50 - 1000 |

| Expected Ion | [M-H]⁻ at m/z 253.0495 |

Potential Research Applications and Future Directions

Development of Fluorescent Probes for Biological and Chemical Sensing

The inherent fluorescence of the xanthene core is a key feature driving its application in sensor development. researchgate.net Xanthene-based fluorescent probes are powerful tools in bioimaging due to their high fluorescence quantum yield, photostability, and biocompatibility. nih.govresearchgate.net The core structure of 9H-Xanthene-1-acetic acid, 9-oxo- can be chemically modified to create probes that respond to specific analytes or environmental changes, such as pH. nih.govresearchgate.net

Derivatives can be designed to operate via a "turn-on" or "turn-off" mechanism, where fluorescence is enhanced or quenched upon binding to a target molecule. researchgate.net For example, probes can be engineered for the detection of biologically significant species like cysteine or metal ions such as Hg2+. researchgate.netrsc.org The carboxylic acid group on the 9H-Xanthene-1-acetic acid, 9-oxo- scaffold provides a convenient handle for attaching recognition moieties that can selectively interact with the target of interest. This strategic functionalization allows for the creation of highly sensitive and selective sensors for a wide array of applications in diagnostics and environmental monitoring. nih.gov

Exploration in Materials Science for Optical Applications

In the realm of materials science, xanthone (B1684191) derivatives are gaining attention for their nonlinear optical (NLO) properties. spiedigitallibrary.org These materials can generate light at new frequencies, a phenomenon known as second-harmonic generation (SHG), which is crucial for applications in laser technology and telecommunications. spiedigitallibrary.org Certain xanthone derivatives have demonstrated high SHG efficiency, sometimes exceeding that of standard materials like urea, while also maintaining transparency in the visible region of the electromagnetic spectrum. spiedigitallibrary.org

The planar structure and π-electron system of the xanthone core in 9H-Xanthene-1-acetic acid, 9-oxo- contribute to these valuable optical characteristics. acs.org Research is focused on synthesizing new analogues with tailored electronic properties to enhance their NLO response. By modifying the substituents on the aromatic rings, scientists can fine-tune the material's properties for specific optical applications, paving the way for the development of new organic materials for advanced photonic devices.

Role as a Molecular Scaffold in Drug Discovery Research

The xanthone scaffold is recognized as a "privileged structure" in medicinal chemistry. nih.govmdpi.com This term describes molecular frameworks that are capable of binding to multiple biological targets, making them versatile starting points for drug discovery. nih.gov Xanthone derivatives have demonstrated a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and antitumor effects. nih.govbenthamdirect.comnih.gov

The compound 9H-Xanthene-1-acetic acid, 9-oxo- and its analogues serve as a foundational structure for generating libraries of new chemical entities. nih.gov The carboxylic acid moiety, in particular, can be modified to improve pharmacokinetic properties or to introduce new interactions with biological targets. mdpi.comnih.gov For instance, studies on xanthenone-4-acetic acid (XAA) analogues have shown that modifications can influence antitumor activity by stimulating immune cells. nih.govnih.gov

Future research aims to expand the therapeutic applications of xanthone derivatives beyond their currently known activities. A significant area of exploration is their potential as stabilizers of non-canonical DNA structures like G-quadruplexes (G4s), which are implicated in cancer. acs.org The planar surface of the xanthone core is well-suited for stacking interactions with G4 DNA, and synthetic modifications can enhance this binding affinity and selectivity. acs.org

Furthermore, researchers are investigating novel xanthone analogues for their activity against new therapeutic targets. This includes developing derivatives with improved drug-like properties, such as better solubility and oral bioavailability, to overcome limitations observed in earlier compounds. nih.govmdpi.com The use of techniques like "click chemistry" is enabling the rapid synthesis of diverse libraries of xanthone derivatives for high-throughput screening against a wide range of diseases. mdpi.comnih.gov

Integration with Bioimaging and Real-time Monitoring Technologies

The fluorescent properties of the xanthone scaffold make it an ideal candidate for integration with advanced bioimaging techniques. researchgate.netnih.gov Probes derived from 9H-Xanthene-1-acetic acid, 9-oxo- can be designed to target specific organelles, such as mitochondria or lysosomes, allowing for real-time monitoring of cellular processes. researchgate.net These probes can provide valuable insights into cell health, metabolism, and the mechanisms of disease.

For instance, ratiometric fluorescent probes, which exhibit a shift in emission wavelength upon target binding, can be developed from the xanthone framework. researchgate.net This allows for more quantitative and reliable imaging, as the ratio of two emission intensities is less susceptible to variations in probe concentration or excitation intensity. The development of such sophisticated tools holds great promise for advancing our understanding of complex biological systems and for the early diagnosis of diseases.

Emerging Research Areas for 9H-Xanthene-1-acetic acid, 9-oxo- and its Analogues

Emerging research is continually uncovering new possibilities for xanthone derivatives. One promising frontier is their use in photodynamic therapy (PDT), where a photosensitizer generates reactive oxygen species upon light activation to kill cancer cells. researchgate.net The photophysical properties of the xanthone core can be harnessed for this purpose.

Another area of growing interest is the development of xanthone-based materials for theranostics, which combines therapeutic and diagnostic capabilities in a single agent. An analogue of 9H-Xanthene-1-acetic acid, 9-oxo- could be functionalized to not only report on the presence of a disease marker through fluorescence but also to deliver a therapeutic payload to the target site. Additionally, the broad-spectrum antimicrobial activity of some xanthones is being explored to combat the rise of drug-resistant bacteria, offering a potential new class of antibiotics. nih.govresearchgate.net The versatility of the xanthone scaffold ensures that it will remain a subject of intensive research for years to come. nih.govrsc.org

Compound Names

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products